molecular formula C7H7BF3NO3 B13671826 (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid

Cat. No.: B13671826
M. Wt: 220.94 g/mol
InChI Key: GBKQHPFLUUCXJP-UHFFFAOYSA-N
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Description

(2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid: is a chemical compound with the molecular formula C7H7BF3NO3 and a molecular weight of 220.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a trifluoroethoxy group. The trifluoroethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy)pyridine with a boronic acid derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions include boronic esters, boronate esters, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

  • (2-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid
  • (2-(2,2,2-Trifluoroethoxy)pyridin-5-yl)boronic acid
  • (2-(2,2,2-Trifluoroethoxy)pyridin-6-yl)boronic acid

Comparison: Compared to its analogs, (2-(2,2,2-Trifluoroethoxy)pyridin-4-yl)boronic acid exhibits unique reactivity due to the position of the trifluoroethoxy group on the pyridine ring. This positional difference can influence the compound’s electronic properties, steric effects, and overall reactivity, making it distinct in its chemical behavior and applications .

Properties

Molecular Formula

C7H7BF3NO3

Molecular Weight

220.94 g/mol

IUPAC Name

[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]boronic acid

InChI

InChI=1S/C7H7BF3NO3/c9-7(10,11)4-15-6-3-5(8(13)14)1-2-12-6/h1-3,13-14H,4H2

InChI Key

GBKQHPFLUUCXJP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)OCC(F)(F)F)(O)O

Origin of Product

United States

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